molecular formula C22H23N3O3 B2585190 11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1212168-10-9

11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2585190
CAS No.: 1212168-10-9
M. Wt: 377.444
InChI Key: YLIRRIKVHBZMAG-UHFFFAOYSA-N
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Description

11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a diazatricyclic system, and a phenyl group

Preparation Methods

The synthesis of 11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves multiple steps. One common route starts with the preparation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which is then subjected to a series of reactions to introduce the diazatricyclic system and the phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired transformations .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .

Scientific Research Applications

11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The anticancer effects could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one stands out due to its unique diazatricyclic structure and the presence of multiple functional groups. Similar compounds include:

This detailed article provides a comprehensive overview of 11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-20-8-4-7-19-16-9-15(12-25(19)20)11-23(13-16)22(28)17-10-21(27)24(14-17)18-5-2-1-3-6-18/h1-8,15-17H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIRRIKVHBZMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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